N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-32-18-9-11-19(12-10-18)34(30,31)27-13-5-8-17(15-27)23(29)26-24-20(22(25)28)14-21(33-24)16-6-3-2-4-7-16/h2-4,6-7,9-12,14,17H,5,8,13,15H2,1H3,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILRFJYJXOPHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and enzyme inhibitory activities, supported by research findings and case studies.
- Molecular Formula : C20H22N2O4S
- Molecular Weight : 386.5 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have demonstrated that compounds similar to N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine derivatives exhibit significant antibacterial properties. For instance, a series of synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against other strains . The presence of piperidine and sulfonamide functionalities is believed to enhance their antibacterial efficacy.
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Research indicates that piperidine derivatives are often associated with anticancer properties, as they can inhibit tumor growth and proliferation through various mechanisms, including the inhibition of specific kinases . In particular, compounds with similar structures have shown promise in inhibiting RET kinase activity, which is crucial in cancer cell signaling pathways .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an effective inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibitors are valuable in managing conditions like kidney stones and peptic ulcers.
Study 1: Antibacterial Screening
A study synthesized several piperidine-based compounds and assessed their antibacterial efficacy. Among these, the most active compounds demonstrated strong inhibitory effects against urease and AChE, indicating a broad pharmacological profile .
Study 2: Antitumor Effects
In another investigation, derivatives of thiophenes were tested for their antitumor potential. The results indicated that certain modifications to the thiophene ring significantly enhanced the compounds' ability to inhibit cancer cell growth, suggesting that the incorporation of the phenylthiophene moiety could be beneficial for developing new anticancer agents .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
Compound 8g (2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide) :
- Shares the 4-methoxyphenyl sulfonyl piperidine moiety but replaces the thiophene with a 1,3,4-oxadiazole ring.
- The oxadiazole’s electron-withdrawing nature may enhance metabolic stability compared to the thiophene, which is more electron-rich. However, the thiophene in the target compound could improve lipophilicity, favoring membrane permeability .
- Melting point (104–106°C) and yield (89%) for 8g suggest robust synthetic feasibility, which may extend to the target compound if similar reaction conditions are used .
- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Features a pyrrolidone core instead of thiophene.
Sulfonyl-Containing Analogues
- Sch225336 (CB2-selective bis-sulfone): A bis-sulfone compound with demonstrated cannabinoid receptor affinity. The target compound’s single sulfonyl group on the piperidine may reduce off-target effects compared to Sch225336’s dual sulfonyl motifs, which could enhance receptor selectivity . The 4-methoxy group in the target compound’s sulfonyl substituent may modulate electronic effects differently than the bis-sulfone’s methoxy and sulfonyl groups, impacting binding kinetics .
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide (ML267): A piperidine-carboxamide derivative with a pyridine substituent.
Carboxamide-Linked Derivatives
- 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331): Contains a dihydropyridine core with a thioether linkage. The target compound’s thiophene-carboxamide system may offer superior conformational rigidity, improving target engagement compared to AZ331’s flexible thioether chain .
- N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)piperidine-4-carboxamide: Lacks the sulfonyl group but shares the piperidine-carboxamide backbone.
Key Comparative Data
Research Findings and Implications
- Synthetic Feasibility : High yields (e.g., 89% for 8g) in analogous compounds suggest viable routes for the target compound’s synthesis, particularly using sulfonylation and heterocycle-forming reactions .
- Target Selectivity: The sulfonyl-piperidine motif may confer selectivity for sulfhydryl-dependent targets, distinguishing it from non-sulfonylated carboxamide derivatives .
Q & A
Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound likely involves multi-step protocols, such as:
- Step 1 : Formation of the thiophene-carbamoyl core via condensation of 3-amino-5-phenylthiophene-2-carboxamide with a suitable electrophile (e.g., chloroformate).
- Step 2 : Introduction of the piperidine-3-carboxamide moiety through nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation).
- Step 3 : Sulfonylation of the piperidine nitrogen with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or DMAP).
Optimization may include solvent selection (e.g., DMF for polar intermediates), temperature control to minimize side reactions, and purification via column chromatography or recrystallization .
Table 1 : Example Synthetic Routes for Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Amide coupling | EDCI/HOBt, DMF, RT | 65–78 | ||
| Sulfonylation | 4-Methoxyphenylsulfonyl chloride, pyridine | 82 |
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments (e.g., sulfonyl group at δ 3.8–4.2 ppm) and carbon backbone.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z calculated for C₃₂H₃₀N₄O₅S₂: 622.16).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtained .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer conditions, and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) alongside cell-based assays.
- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA) to account for inter-experiment variability.
- Structural Analog Comparison : Test derivatives (e.g., varying sulfonyl or piperidine groups) to isolate structure-activity relationships (SAR) .
Q. What computational approaches are effective in optimizing this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability by analyzing logP and polar surface area (PSA).
- QSAR Modeling : Corrogate electronic (e.g., Hammett constants) or steric (e.g., Taft parameters) features with solubility/metabolic stability.
- CYP450 Inhibition Assays : Use in silico tools (e.g., SwissADME) to identify metabolic hotspots (e.g., demethylation of the 4-methoxy group) .
Table 2 : Example PK Parameters for Analogous Compounds
| Parameter | Value | Method | Reference |
|---|---|---|---|
| LogP | 3.2 ± 0.3 | HPLC | |
| PSA | 90 Ų | Computational |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
